molecular formula C20H24N4O4 B216802 Menthyl 3-(2-pyridylsulfinyl)acrylate CAS No. 105802-70-8

Menthyl 3-(2-pyridylsulfinyl)acrylate

Cat. No.: B216802
CAS No.: 105802-70-8
M. Wt: 335.5 g/mol
InChI Key: KCWWRYNVHIKIDU-ZFFGRMDGSA-N
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Description

Menthyl 3-(2-pyridylsulfinyl)acrylate is a chiral dienophile widely studied for its role in asymmetric Diels-Alder (D-A) reactions. Developed by Takayama et al., this compound incorporates a 2-pyridylsulfinyl group and a menthyl ester, which synergistically enhance reactivity and stereoselectivity . The 2-pyridyl group exerts a strong electron-withdrawing effect, increasing the electrophilicity of the acrylate moiety, while the sulfinyl group introduces chirality critical for enantioselective synthesis . Notably, its application in synthesizing 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives highlights its utility in constructing complex bicyclic frameworks under mild conditions .

Properties

IUPAC Name

[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-13(2)15-8-7-14(3)12-16(15)22-18(20)9-11-23(21)17-6-4-5-10-19-17/h4-6,9-11,13-16H,7-8,12H2,1-3H3/b11-9-/t14-,15+,16+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWWRYNVHIKIDU-ZFFGRMDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=CS(=O)C2=CC=CC=N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)/C=C\[S@](=O)C2=CC=CC=N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105802-70-8
Record name Menthyl 3-(2-pyridylsulfinyl)acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105802708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menthyl 3-(2-pyridylsulfinyl)acrylate typically involves the esterification of menthol with 3-(2-pyridylsulfinyl)acrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Menthyl 3-(2-pyridylsulfinyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The acrylate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles (e.g., amines, alcohols); reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Menthyl 3-(2-pyridylsulfonyl)acrylate.

    Reduction: Menthyl 3-(2-pyridylthio)acrylate.

    Substitution: Depending on the nucleophile, products can include menthyl 3-(2-pyridylsulfinyl)acrylamides or menthyl 3-(2-pyridylsulfinyl)acrylates with different ester groups.

Scientific Research Applications

Menthyl 3-(2-pyridylsulfinyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Menthyl 3-(2-pyridylsulfinyl)acrylate involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Reactivity

The reactivity of menthyl 3-(2-pyridylsulfinyl)acrylate is heavily influenced by substituents on the pyridine ring. Key comparisons include:

Nitro and Trifluoromethyl Derivatives
  • Compound 3 (Nitro-substituted) : Introducing a nitro group at the C6 position of the pyridine ring results in exceptional reactivity and stereoselectivity. This derivative reacts with furan at room temperature without requiring Lewis acids, yielding a single diastereomer confirmed by $^1$H NMR analysis .
  • Compound 4 (Trifluoromethyl-substituted) : The trifluoromethyl group enhances both reactivity and diastereoselectivity. D-A reactions with furan proceed at room temperature, producing an 85:15 mixture of endo/exo diastereomers, compared to the parent compound’s sluggish reactivity requiring diethylaluminum chloride .
Other Pyridyl Acrylates
  • Ethyl 3-(2-Pyridinyl)acrylate N-Oxide : Lacks the sulfinyl and menthyl groups, limiting its chiral induction. Primarily used as an intermediate in drug synthesis rather than asymmetric catalysis .
  • Methyl 3-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate: Features a fused dioxane ring, reducing electron-withdrawing effects and stereochemical control compared to the sulfinyl group .

Stereoselectivity and Reaction Conditions

A critical advantage of this compound is its ability to achieve high stereoselectivity without Lewis acids when modified with EWGs. For example:

Compound Substituent Reaction Conditions Diastereoselectivity (endo:exo) Lewis Acid Required? Reference
Parent compound (1) None 40°C, 48 hrs 90:10 Yes (Et$_2$AlCl)
Compound 3 NO$_2$ at C6 RT, 24 hrs 100:0 (single diastereomer) No
Compound 4 CF$_3$ at C6 RT, 24 hrs 85:15 No
Compound 5 CF$_3$ at C5 RT, 24 hrs 70:30 No

Table 1: Comparison of Diels-Alder reaction outcomes for pyridylsulfinyl acrylates.

The nitro derivative (Compound 3) achieves perfect stereocontrol, while trifluoromethyl substitution (Compound 4) balances reactivity and selectivity.

Limitations and Trade-offs

While EWG-substituted derivatives (e.g., Compounds 3 and 4) enhance reactivity, they may introduce synthetic challenges. In contrast, simpler acrylates like methyl 3-(pyrimidin-5-yl)acrylate are easier to synthesize but lack stereochemical utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menthyl 3-(2-pyridylsulfinyl)acrylate
Reactant of Route 2
Menthyl 3-(2-pyridylsulfinyl)acrylate

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